molecular formula C33H37N3O3S B4292239 [4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE

[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE

Cat. No.: B4292239
M. Wt: 555.7 g/mol
InChI Key: PUWFYDHAHADIND-UHFFFAOYSA-N
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Description

[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE is a complex organic compound with a unique structure that combines phenolic, phthalazinyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the core phenolic structure. The phenolic core can be synthesized via the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phthalazinyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the phenolic or phthalazinyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The phthalazinyl and morpholinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE is unique due to the combination of its phenolic, phthalazinyl, and morpholinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphthalazin-1-yl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O3S/c1-32(2,3)26-19-23(20-27(29(26)37)33(4,5)6)40-30-25-10-8-7-9-24(25)28(34-35-30)21-11-13-22(14-12-21)31(38)36-15-17-39-18-16-36/h7-14,19-20,37H,15-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWFYDHAHADIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Reactant of Route 2
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Reactant of Route 5
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE

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